molecular formula C11H14N2O B2497160 (2R,5R)-5-Phenylpyrrolidine-2-carboxamide CAS No. 1843449-58-0

(2R,5R)-5-Phenylpyrrolidine-2-carboxamide

Cat. No.: B2497160
CAS No.: 1843449-58-0
M. Wt: 190.246
InChI Key: YAFZGWDDRQXPLX-NXEZZACHSA-N
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Description

(2R,5R)-5-Phenylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a phenyl group and a carboxamide group. The stereochemistry of the compound is defined by the (2R,5R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted pyrrole, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral rhodium or ruthenium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the desired product. The use of continuous flow reactors also enhances the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-Phenylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

(2R,5R)-5-Phenylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-5-Phenylpyrrolidine-2-carboxamide: This diastereomer has a different spatial arrangement of atoms, leading to different physical and chemical properties.

    (2S,5R)-5-Phenylpyrrolidine-2-carboxamide: Another diastereomer with distinct stereochemistry and properties.

    (2S,5S)-5-Phenylpyrrolidine-2-carboxamide: The enantiomer of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide, with opposite stereochemistry.

Uniqueness

This compound is unique due to its specific (2R,5R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(2R,5R)-5-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H2,12,14)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFZGWDDRQXPLX-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N[C@H]1C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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